1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-8(13)12-14-7-11(15-12)9-4-3-5-10(6-9)16-2;;/h3-8H,13H2,1-2H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCAVEXNQIKMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC(=CC=C2)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Chemical Reactions Analysis
[2+2] Photocycloaddition Reactions
The allyl (prop-2-en-1-yl) group enables [2+2] cycloaddition under UV light. This reaction proceeds via a triplet excited state, where the enone system undergoes polarity reversal (umpolung), favoring interactions with electron-rich or electron-deficient olefins.
Key Findings :
-
The reaction efficiency depends on the triplet-state lifetime of the enone (~10 ns to μs) and olefin concentration .
-
Steric effects from the tert-butoxy group may slow reactivity but enhance regioselectivity by directing olefin approach .
Reduction of the Ketone Group
The ketone undergoes reduction to form secondary alcohols. Common reagents include:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Sodium borohydride | EtOH, 0°C | 3-(tert-butoxy)-2-(allyl)cyclobutanol | Moderate | Limited by steric hindrance |
| Lithium aluminum hydride | THF, reflux | Same as above | High | Requires anhydrous conditions |
Mechanistic Insight :
The tert-butoxy group creates steric bulk, slowing nucleophilic attack on the carbonyl carbon. LiAlH4’s stronger reducing power overcomes this barrier compared to NaBH4.
Nucleophilic Additions
The ketone participates in
Scientific Research Applications
Pharmacological Research
1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride has been investigated for its potential as a therapeutic agent. Its imidazole ring structure is known to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells, suggesting potential use in cancer therapy .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Biochemical Applications
This compound is utilized in proteomics and biochemical assays due to its ability to inhibit specific enzymes or proteins.
Case Studies
- Enzyme Inhibition : It has been documented to inhibit certain kinases involved in cell signaling pathways, which could be pivotal in understanding cancer biology .
- Protein Interaction Studies : The compound is used in studies aimed at elucidating protein-protein interactions, which are crucial for understanding cellular processes and disease mechanisms .
Material Science
Beyond biological applications, this compound is being explored for its properties in material science.
Case Studies
- Nanomaterial Synthesis : This compound has been employed in the synthesis of nanomaterials, specifically those used for drug delivery systems. Its unique chemical properties facilitate the formation of nanoparticles that can encapsulate drugs effectively .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for various assays.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons between the target compound and related imidazole derivatives:
Structural and Functional Insights
Substituent Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility compared to electron-withdrawing groups like chlorine in and .
Salt Forms :
- All compounds except are dihydrochlorides, enhancing solubility. ’s single hydrochloride may result in lower ionic strength .
Molecular Weight :
- The target compound (290.19 g/mol) falls within the acceptable range for drug-like molecules, whereas ’s higher weight (329.05 g/mol) may limit bioavailability .
Biological Activity
1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride, with the molecular formula C12H17Cl2N3O, is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and proteomics research. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 290.19 g/mol |
| IUPAC Name | 1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethanamine; dihydrochloride |
| CAS Number | 1173036-46-8 |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
The compound's biological activity is primarily attributed to its imidazole ring, which allows it to interact with various biological targets, including enzymes and receptors. These interactions can modulate signal transduction pathways and influence cellular responses. For instance, it may function as an agonist or antagonist at specific receptor sites, thereby affecting physiological processes such as cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For example:
- Inhibition of Tumor Growth : A related compound demonstrated effective inhibition of HCT116 colon cancer cell growth in mouse models, showcasing the potential for imidazole derivatives in cancer therapy .
- IC50 Values : Some imidazole derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
Proteomics Research
The compound has been utilized in proteomics to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it a valuable tool for understanding complex biological systems.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of several imidazole derivatives, including those similar to this compound. The results indicated that modifications in the phenyl group significantly influenced the activity against cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that substituent groups on the imidazole scaffold play a crucial role in enhancing biological activity. For instance, compounds with methoxy or halogen substitutions exhibited improved potency against specific targets .
Comparison with Related Compounds
The biological activity of this compound can be compared with other imidazole-containing compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(4-chlorophenyl)-1H-imidazole | Imidazole | Moderate anticancer activity |
| 1-(4-methylphenyl)-1H-imidazole | Imidazole | Enhanced selectivity for specific receptors |
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for coupling efficiency.
- Temperature Control : Maintain 60–80°C during coupling to minimize side reactions.
- Purification : Use flash chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to enhance purity .
What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify imidazole ring protons (δ 7.2–8.1 ppm) and methoxy group (δ 3.8 ppm) .
- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve the dihydrochloride salt’s crystal structure using SHELX software for refinement. Key parameters: Mo-Kα radiation, 100 K, R-factor < 0.05 .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 290.19) .
How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in modulating specific biological targets?
Advanced Research Focus
Experimental Design :
- Functional Group Variation : Synthesize analogs with modified methoxy positions (e.g., 2- or 4-methoxyphenyl) or substituted amines (e.g., methylamine vs. ethylamine) .
- Targeted Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays.
- Binding Affinity Studies : Perform SPR (surface plasmon resonance) to measure dissociation constants (Kd) .
Q. Data Interpretation :
- Correlate substituent electronegativity with inhibitory potency (e.g., electron-withdrawing groups enhancing target binding) .
What strategies are recommended for resolving contradictory data observed in in vitro vs. ex vivo pharmacological assays involving this compound?
Advanced Research Focus
Potential Causes of Contradiction :
- Solubility Issues : Poor aqueous solubility may reduce bioavailability in ex vivo models. Test solubility in PBS/DMSO mixtures and use surfactants (e.g., Tween-80) .
- Metabolic Instability : Hepatic metabolism in ex vivo systems may generate inactive metabolites. Conduct LC-MS/MS metabolite profiling .
- Protein Binding : High serum protein binding in ex vivo assays can lower free drug concentration. Use equilibrium dialysis to assess binding .
Q. Validation Approaches :
- Dose-Response Curves : Compare IC50 values across assay conditions.
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models .
What computational modeling approaches are suitable for predicting the binding interactions of this compound with potential enzyme targets?
Advanced Research Focus
Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonds with imidazole NH and methoxy oxygen .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein contact frequencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
